Cas no 1798673-06-9 (1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)
![1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide structure](https://ja.kuujia.com/scimg/cas/1798673-06-9x500.png)
1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide 化学的及び物理的性質
名前と識別子
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- 1-(2-methoxyphenyl)-5-pyridin-4-yl-N-(1-pyridin-2-ylethyl)triazole-4-carboxamide
- 1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
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- インチ: 1S/C22H20N6O2/c1-15(17-7-5-6-12-24-17)25-22(29)20-21(16-10-13-23-14-11-16)28(27-26-20)18-8-3-4-9-19(18)30-2/h3-15H,1-2H3,(H,25,29)
- InChIKey: QXNMDBFHSMOWTN-UHFFFAOYSA-N
- ほほえんだ: N1(C2=CC=CC=C2OC)C(C2=CC=NC=C2)=C(C(NC(C2=NC=CC=C2)C)=O)N=N1
1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6252-1551-10μmol |
1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide |
1798673-06-9 | 10μmol |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6252-1551-40mg |
1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide |
1798673-06-9 | 40mg |
$140.0 | 2023-09-09 | ||
Life Chemicals | F6252-1551-75mg |
1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide |
1798673-06-9 | 75mg |
$208.0 | 2023-09-09 | ||
Life Chemicals | F6252-1551-2mg |
1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide |
1798673-06-9 | 2mg |
$59.0 | 2023-09-09 | ||
Life Chemicals | F6252-1551-5μmol |
1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide |
1798673-06-9 | 5μmol |
$63.0 | 2023-09-09 | ||
Life Chemicals | F6252-1551-5mg |
1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide |
1798673-06-9 | 5mg |
$69.0 | 2023-09-09 | ||
Life Chemicals | F6252-1551-10mg |
1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide |
1798673-06-9 | 10mg |
$79.0 | 2023-09-09 | ||
Life Chemicals | F6252-1551-25mg |
1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide |
1798673-06-9 | 25mg |
$109.0 | 2023-09-09 | ||
Life Chemicals | F6252-1551-15mg |
1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide |
1798673-06-9 | 15mg |
$89.0 | 2023-09-09 | ||
Life Chemicals | F6252-1551-20μmol |
1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide |
1798673-06-9 | 20μmol |
$79.0 | 2023-09-09 |
1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide 関連文献
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Zhu Min,Zhao Shichang,Xin Chen,Zhu Yufang,Zhang Changqing Biomater. Sci., 2015,3, 1236-1244
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Haishuang Zhao,Alexander Bodach,Miriam Heine,Yasar Krysiak,Jürgen Glinnemann,Edith Alig,Lothar Fink,Martin U. Schmidt CrystEngComm, 2017,19, 2216-2228
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Xuejuan Zhang,Chen Wang,Ying Huang,Ping Hu,Guanlin Wang,Yingtong Cui,Xiao Xia,Ziqiang Zhou,Xin Pan,Chuanbin Wu J. Mater. Chem. B, 2021,9, 8121-8137
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Manuel Bañobre-López,Cristina Bran,Juan Gallo,Manuel Vázquez,José Rivas J. Mater. Chem. B, 2017,5, 3338-3347
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Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamideに関する追加情報
Introduction to 1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide (CAS No. 1798673-06-9) and Its Emerging Applications in Chemical Biology
The compound 1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide, identified by its CAS number 1798673-06-9, represents a sophisticated molecule with significant potential in the field of chemical biology and pharmaceutical research. This tritrazole derivative exhibits a unique structural framework that combines aromatic rings, pyridine moieties, and a triazole core, making it an intriguing candidate for further investigation. The presence of multiple heterocyclic systems suggests diverse interactions with biological targets, which has sparked considerable interest among researchers exploring novel therapeutic agents.
In recent years, the development of small molecules with complex architectures has gained prominence in drug discovery programs due to their ability to modulate biological pathways with high specificity. The structural features of 1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide make it a promising scaffold for designing molecules that can interact with proteins and enzymes involved in critical cellular processes. The methoxyphenyl group provides a hydrophobic anchor that can enhance binding affinity, while the pyridine substituents contribute to hydrogen bonding capabilities. These characteristics are particularly valuable in the pursuit of inhibitors targeting kinases and other enzymes implicated in cancer and inflammatory diseases.
One of the most compelling aspects of this compound is its potential as a tool for investigating protein-protein interactions (PPIs). The triazole ring is known to exhibit strong binding affinity for certain protein domains, particularly those containing zinc fingers or other metal-binding motifs. By incorporating this moiety into the molecular structure, researchers can develop probes that specifically recognize and modulate target proteins. For instance, studies have shown that tritrazole derivatives can serve as scaffolds for designing molecules that disrupt aberrant signaling pathways in cancer cells. The dual presence of pyridine groups further enhances the compound's versatility by allowing for multiple points of interaction with biological targets.
Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, which has accelerated the discovery process for novel bioactive compounds. The structural features of 1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide make it an ideal candidate for virtual screening campaigns aimed at identifying potential drug candidates. High-throughput virtual screening (HTVS) combined with molecular docking techniques has been successfully employed to identify molecules that bind to specific protein targets with high affinity. This approach has been particularly effective in identifying inhibitors of kinases and other enzymes involved in cancer progression.
The pharmacokinetic properties of this compound are also worth considering. The combination of lipophilic and hydrophilic regions within its structure suggests potential for oral bioavailability and tissue distribution. Optimizing these properties is crucial for developing molecules that can reach their intended targets effectively. Preclinical studies have begun to explore the pharmacokinetic behavior of tritrazole derivatives, providing valuable insights into their absorption, distribution, metabolism, and excretion (ADME) profiles. These studies are essential for guiding further development efforts and ensuring that promising candidates progress to clinical trials.
In addition to its potential as a drug candidate, 1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide may find applications in chemical biology research as a probe for studying enzyme mechanisms. The compound's ability to interact with specific enzymes can provide insights into their function and regulation. For example, researchers have used tritrazole-based inhibitors to study the catalytic mechanisms of kinases and other enzymes involved in signal transduction pathways. Such studies not only enhance our understanding of cellular processes but also identify new therapeutic targets for diseases such as cancer and inflammation.
The synthesis of this compound presents an interesting challenge due to its complex structural features. Multistep synthetic routes involving cross-coupling reactions, condensation reactions, and protection-deprotection strategies have been employed to construct the desired molecular framework. Advances in synthetic methodologies have made it possible to produce complex molecules like this one with greater efficiency and scalability. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in forming carbon-carbon bonds between the aromatic rings and pyridine moieties.
The role of computational tools in drug discovery cannot be overstated. Molecular modeling software allows researchers to predict how small molecules will interact with biological targets at the atomic level. This information is critical for designing molecules with optimal binding properties. By integrating experimental data with computational predictions, researchers can refine their understanding of molecular interactions and guide synthetic efforts more effectively. The development of 1-(2-methoxyphenyl)-N-[1-(pyridin-2-yl)ethyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide exemplifies how computational chemistry can accelerate the discovery process.
Future directions for research on this compound include exploring its potential as an inhibitor of specific enzymes or as a probe for studying protein-protein interactions. Additionally, modifications to its structure may reveal new biological activities or improve its pharmacokinetic properties. Collaborative efforts between synthetic chemists and biologists will be essential in realizing these goals. By combining expertise from different disciplines, researchers can accelerate the translation of laboratory discoveries into clinical applications.
In conclusion, 1-(2-methoxyphenyl)-N-[1-(pyridin-2-y l)ethyl]-5-(pyridin -4 -y l ) - 1 H - 1 , 2 , 3 - triazole - 4 - carboxamide (CAS No. 1798673 - 06 - 9) represents a promising molecule with significant potential in chemical biology and pharmaceutical research. Its unique structural features make it an ideal candidate for further investigation as a tool for studying protein-protein interactions, developing novel drug candidates, and exploring new therapeutic strategies. As research continues, this compound is likely to play an important role in advancing our understanding of cellular processes and developing new treatments for diseases such as cancer and inflammation.
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